molecular formula C17H16F3NO5 B2542144 7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid CAS No. 2225141-37-5

7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid

Cat. No.: B2542144
CAS No.: 2225141-37-5
M. Wt: 371.312
InChI Key: PKQPDFPDSALDEW-UHFFFAOYSA-N
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Description

7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid: is a complex organic compound with a unique tricyclic structure. It is known for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The compound’s structure includes a benzyl group, an oxa-azatricyclo framework, and a trifluoroacetic acid moiety, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:

  • Formation of the tricyclic core through a series of cyclization reactions.
  • Introduction of the benzyl group via benzylation reactions.
  • Incorporation of the trifluoroacetic acid moiety through esterification or acylation reactions.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure makes it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive compounds.

Biology: In biological research, the compound may be used to study enzyme interactions and protein-ligand binding due to its ability to mimic certain biological structures.

Industry: In the industrial sector, the compound may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione: Lacks the trifluoroacetic acid moiety.

    7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione acetic acid: Contains an acetic acid group instead of trifluoroacetic acid.

Uniqueness: The presence of the trifluoroacetic acid moiety in 7-Benzyl-3-oxa-7-azatricyclo[3.3.2.0,1,5]decane-2,4-dione trifluoroacetic acid imparts unique chemical properties, such as increased acidity and the ability to participate in specific chemical reactions that similar compounds without this group cannot. This makes it particularly valuable in applications requiring precise chemical modifications.

Properties

IUPAC Name

7-benzyl-3-oxa-7-azatricyclo[3.3.2.01,5]decane-2,4-dione;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3.C2HF3O2/c17-12-14-6-7-15(14,13(18)19-12)10-16(9-14)8-11-4-2-1-3-5-11;3-2(4,5)1(6)7/h1-5H,6-10H2;(H,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKQPDFPDSALDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC23C1(CN(C2)CC4=CC=CC=C4)C(=O)OC3=O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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